molecular formula C14H19N3 B13591689 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine

2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13591689
M. Wt: 229.32 g/mol
InChI Key: HSXJEJDASPLTSJ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzyl group and two methyl groups attached to the pyrazole ring, along with an ethanamine side chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,5-dimethyl-1H-pyrazole: Lacks the ethanamine side chain.

    2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Contains an acetic acid group instead of an ethanamine side chain.

    3,5-Dimethyl-1H-pyrazole: Lacks the benzyl and ethanamine groups

Uniqueness

The presence of both the benzyl group and the ethanamine side chain in 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C14H19N3/c1-11-14(8-9-15)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10,15H2,1-2H3

InChI Key

HSXJEJDASPLTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCN

Origin of Product

United States

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